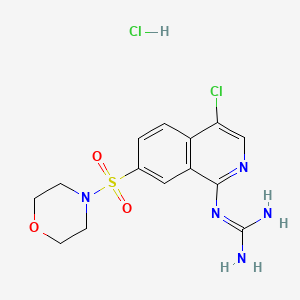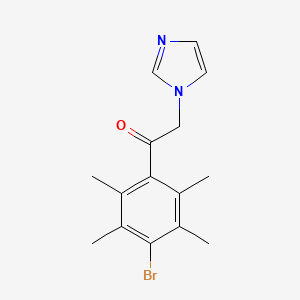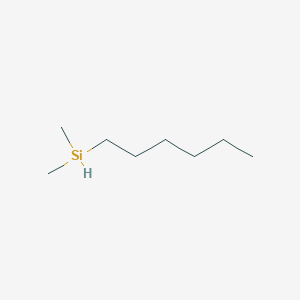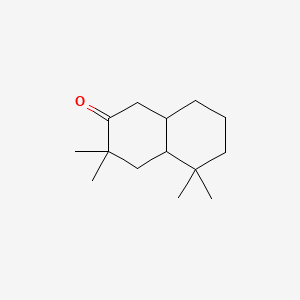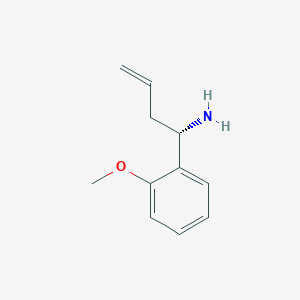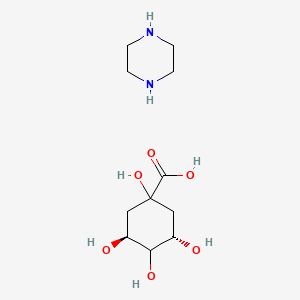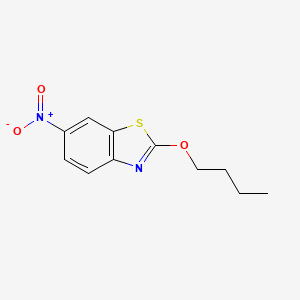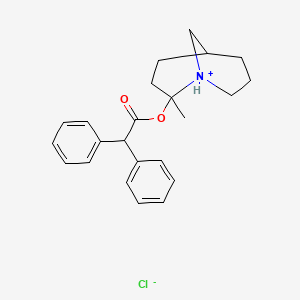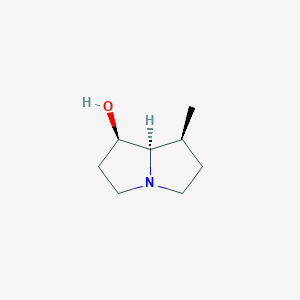
Retronecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, in particular, is derived from the reduction of retronecine, another pyrrolizidine alkaloid. It is characterized by its unique structure, which includes a pyrrolizidine ring system with hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Retronecanol can be synthesized through the reduction of retronecine. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure. The hydrogenation process selectively reduces the double bond in retronecine, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of retronecine from natural sources, such as the seeds of Crotalaria species. The extracted retronecine is then subjected to hydrogenation to produce this compound. This method is preferred due to the availability of natural sources and the relatively simple hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions: Retronecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form retronecanone.
Reduction: As mentioned earlier, this compound is produced by the reduction of retronecine.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Acetic anhydride, pyridine.
Major Products Formed:
Oxidation: Retronecanone.
Reduction: Desoxythis compound.
Substitution: Acetylated this compound derivatives.
Aplicaciones Científicas De Investigación
Retronecanol has several scientific research applications across various fields:
Chemistry: this compound is used as a starting material for the synthesis of other pyrrolizidine alkaloids.
Biology: In biological research, this compound is studied for its potential toxicological effects.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of retronecanol involves its interaction with cellular components, leading to various biological effects. This compound is known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding can result in cellular damage and toxicity .
Molecular Targets and Pathways:
DNA: this compound metabolites can form adducts with DNA, leading to mutations and potential carcinogenic effects.
Proteins: Binding of this compound metabolites to proteins can disrupt normal cellular functions, contributing to its toxic effects.
Comparación Con Compuestos Similares
Retronecine: The precursor to retronecanol, characterized by an additional double bond.
Heliotridane: Another pyrrolizidine alkaloid with a different hydroxylation pattern.
Platynecine: A related compound with a similar pyrrolizidine ring system but different functional groups.
Uniqueness: this compound’s uniqueness lies in its specific hydroxylation and reduced form, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
567-39-5 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
Clave InChI |
PGMBNUMLNAJSJR-XLPZGREQSA-N |
SMILES isomérico |
C[C@H]1CCN2[C@H]1[C@@H](CC2)O |
SMILES canónico |
CC1CCN2C1C(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
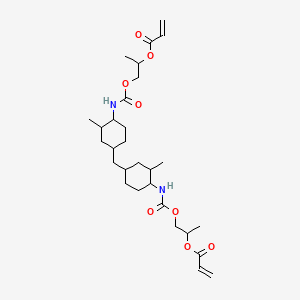
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)

